molecular formula C10H8ClN3O2 B11802789 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylicacid

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylicacid

Cat. No.: B11802789
M. Wt: 237.64 g/mol
InChI Key: DHYAIDNDUTYMRE-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrrole rings

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c1-6-4-14(5-7(6)10(15)16)9-3-2-8(11)12-13-9/h2-5H,1H3,(H,15,16)

InChI Key

DHYAIDNDUTYMRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C1C(=O)O)C2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 6-chloropyridazine with a suitable pyrrole derivative. One common method involves the use of 3-chloro-6-hydrazinopyridazine, which reacts with β-ketonitriles under reflux in ethanol to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions include various substituted pyridazines, N-oxides, and fused heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against a range of bacteria and fungi, making them potential candidates for antibiotic development .

Antioxidant Properties

The compound has been assessed for its antioxidant capabilities. In vitro studies reveal that certain derivatives possess strong free radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

There is evidence supporting the anti-inflammatory effects of this compound. Research involving animal models has demonstrated that it can reduce inflammation markers, suggesting potential use in treating conditions like arthritis .

Cancer Treatment

Preliminary studies suggest that 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid may have anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study BAntioxidant ActivityFound to have higher antioxidant capacity than ascorbic acid in DPPH assays.
Study CAnti-inflammatory EffectsReduced paw edema in murine models of inflammation significantly compared to control groups.
Study DCancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like adenine deaminase, thereby affecting cellular processes. The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridazine and pyrrole rings, which confer distinct chemical and biological properties

Biological Activity

1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring fused with a chlorinated pyridazine moiety, which is known to influence its biological properties. The molecular formula is C9H8ClN5O2C_9H_8ClN_5O_2 with a molecular weight of approximately 237.64 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds similar to 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant inhibitory effects against drug-resistant bacterial strains by targeting bacterial gyrase and topoisomerase enzymes .
  • Anti-inflammatory Effects : Studies have demonstrated that pyrrole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. For instance, certain fused pyrroles have been shown to inhibit IL-1β and TNF-α levels significantly .
  • Cytotoxicity : Some derivatives display cytotoxic effects against cancer cell lines, making them candidates for further investigation as anticancer agents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrrole and pyridazine rings can significantly enhance or diminish activity:

Modification Effect on Activity
Chlorination at position 6Increases antibacterial potency
Methyl substitution at position 4Enhances anti-inflammatory properties
Variations in the carboxylic acid groupAlters solubility and bioavailability

Case Study 1: Antibacterial Activity

In a recent study, 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid was tested against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial activity .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of similar compounds in a carrageenan-induced paw edema model in rats. The results indicated that compounds structurally related to 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid reduced swelling by approximately 30% at a dosage of 50 mg/kg compared to control groups .

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